5-tert-Butyl-m-xylene

Catalog No.
S661015
CAS No.
98-19-1
M.F
C12H18
M. Wt
162.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-tert-Butyl-m-xylene

CAS Number

98-19-1

Product Name

5-tert-Butyl-m-xylene

IUPAC Name

1-tert-butyl-3,5-dimethylbenzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3

InChI Key

FZSPYHREEHYLCB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C

Primary Function: Intermediate for Chemical Synthesis

5-tert-Butyl-m-xylene's primary application in scientific research lies in its role as a crucial intermediate for the synthesis of various chemicals. Its tert-butyl group (a bulky three-carbon fragment) and a methyl group positioned at specific locations on the molecule (meta position of the benzene ring) provide valuable functional groups for further chemical transformations [].

One prominent example is the synthesis of 5-tert-Butyl isophthalic acid (TBIA) []. TBIA is a key component in the production of polyester resins, widely used in various applications like coatings, films, and engineering plastics []. Research explores using 5-tert-Butyl-m-xylene as a starting material for the efficient production of high-purity TBIA [].

Other Potential Applications

Research is ongoing to explore the potential of 5-tert-Butyl-m-xylene in other scientific research areas. Due to its unique chemical structure, it might serve as a:

  • Pharmaceutical building block: The presence of the tert-butyl group can influence the properties of drug molecules, potentially leading to new drug development []. However, more research is required to validate this application.
  • Material science applications: The aromatic ring structure (benzene ring) and the bulky tert-butyl group can be useful for creating novel materials with specific properties for research purposes. However, this area requires further exploration.

5-tert-Butyl-m-xylene (TBMX), also known as 1-tert-butyl-3,5-dimethylbenzene, is a colorless liquid aromatic hydrocarbon. It is a derivative of xylene, a common industrial solvent, with a tert-butyl group (a bulky three-carbon branch) attached to the fifth position of the molecule [].

TBMX is not widely found naturally. However, it can be synthesized from readily available starting materials, making it a useful intermediate for organic synthesis [].

The significance of TBMX in scientific research lies in its potential applications. Due to its unique structure with a bulky tert-butyl group, it can be used as:

  • A building block for the synthesis of more complex organic molecules, particularly those with steric hindrance requirements [].
  • A solvent for certain reactions where a non-polar aromatic solvent with a bulky group is desired.
  • A reference compound in studies investigating the behavior of bulky substituents in aromatic systems.

Molecular Structure Analysis

TBMX has a benzene ring structure with three methyl groups attached. One methyl group is located at the meta (m) position (third position relative to the other methyl group) and the other two, including the tert-butyl group (which can be represented as C(CH3)3), are positioned at the first and fifth positions [].

Key features of the TBMX structure include:

  • Aromaticity: The presence of the six-membered carbon ring with alternating single and double bonds grants aromatic character, making the molecule stable and unreactive towards many electrophilic reactions.
  • Bulky tert-butyl group: This group introduces steric hindrance, influencing the reactivity and spatial arrangement of the molecule [].

Chemical Reactions Analysis

Several chemical reactions involving TBMX are relevant in scientific research. Here are a few examples:

  • Synthesis: TBMX can be synthesized from p-cymene (a naturally occurring terpene) through a multi-step process involving Friedel-Crafts alkylation reactions [].
p-Cymene + (CH3)3COH  → TBMX + Other products (Eqn. 1) []
  • Functionalization

    Due to the presence of the aromatic ring, TBMX can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups depending on the reaction conditions.

  • Dealkylation

    Under harsh conditions, such as high temperature with strong acids, TBMX can undergo dealkylation, where one or more alkyl groups are removed from the aromatic ring.


Physical And Chemical Properties Analysis

  • Melting Point: -22 °C []
  • Boiling Point: 207-209 °C []
  • Density: 0.86 g/cm³ []
  • Flash Point: 84 °C [] (flammable liquid)
  • Solubility: Slightly soluble in water, soluble in most organic solvents []

XLogP3

4.3

Boiling Point

207.0 °C

Melting Point

-18.0 °C

UNII

2GX9N8TLC9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

98-19-1

Wikipedia

5-tert-Butyl-m-xylene

General Manufacturing Information

Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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